molecular formula C19H20N2O4 B2454024 3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905684-20-0

3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2454024
CAS No.: 905684-20-0
M. Wt: 340.379
InChI Key: GXRWOUHTMYSCGF-UHFFFAOYSA-N
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Description

3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS Number: 905684-20-0) is a chemical compound supplied for research and experimental purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Chemical Profile & Potential Research Applications This compound features a benzamide scaffold, a structure present in molecules with a range of investigated biological activities. The core 3-methoxybenzamide moiety has been identified in scientific literature as a poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . PARP enzymes play a critical role in DNA repair, and their inhibition is a significant area of research in various fields . Furthermore, structurally related compounds containing the pyrrolidinone and benzamide groups are of ongoing interest in medicinal chemistry and drug discovery for various targets . Researchers may find this compound valuable as a building block in organic synthesis or as a starting point for developing novel bioactive molecules. Its defined molecular structure (C19H20N2O4, MW: 340.4) makes it a suitable candidate for structure-activity relationship (SAR) studies and high-throughput screening campaigns . Please note that the specific biological activity, mechanism of action, and primary research applications for this exact compound require further investigation by the researcher.

Properties

IUPAC Name

3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-8-6-15(7-9-16)21-12-14(11-18(21)22)20-19(23)13-4-3-5-17(10-13)25-2/h3-10,14H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRWOUHTMYSCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications, including:

Comparison with Similar Compounds

3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

3-Methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Common NameThis compound
CAS Number905684-28-8
Molecular FormulaC₁₉H₂₀N₂O₄
Molecular Weight340.4 g/mol

The structure includes a methoxy group, a pyrrolidinone ring, and a benzamide moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor , particularly targeting carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and respiration.

Enzyme Inhibition

Inhibitors of carbonic anhydrase have therapeutic implications in conditions like glaucoma and epilepsy. Preliminary studies suggest that this compound may also induce apoptosis in certain cancer cell lines, indicating potential anti-cancer properties.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to significantly reduce cell viability in human breast cancer cells (MCF-7) at concentrations as low as 10 µM, with IC50 values indicating potent anti-cancer activity.

Study on Carbonic Anhydrase Inhibition

A study evaluated the inhibitory effects of various benzamide derivatives on carbonic anhydrase. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition with IC50 values ranging from 0.5 to 2 µM. This positions the compound as a promising candidate for further development in treating conditions related to carbonic anhydrase activity .

Anticancer Research

In another investigation focusing on the anticancer properties of similar compounds, it was found that derivatives with methoxy substitutions showed enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . Although direct studies on the specific compound are needed, these findings support its potential as an anticancer agent.

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